molecular formula C10H12BrNO2 B2726719 2-bromo-N-(2-ethoxyphenyl)acetamide CAS No. 349120-97-4

2-bromo-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2726719
CAS No.: 349120-97-4
M. Wt: 258.115
InChI Key: DZYMBHOWOKTSQN-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a brominated derivative of acetamide, featuring an ethoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethoxyphenyl)acetamide typically involves the bromination of N-(2-ethoxyphenyl)acetamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(2-ethoxyphenyl)acetamide.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-(2-ethoxyphenyl)acetamide derivatives with different substituents replacing the bromine atom.

    Reduction: N-(2-ethoxyphenyl)acetamide.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

2-Bromo-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-ethoxyphenyl)acetamide
  • 2-Bromo-N-phenylacetamide
  • Ethyl 2-(2-bromophenyl)acetamide

Uniqueness

2-Bromo-N-(2-ethoxyphenyl)acetamide is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated acetamide derivatives and can lead to different applications and properties.

Properties

IUPAC Name

2-bromo-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYMBHOWOKTSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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